3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide
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Overview
Description
3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide is a synthetic organic compound that belongs to the class of oxolane carboxamides. This compound features a unique structure with a dimethyl-substituted oxolane ring, a phenylpyridine moiety, and a carboxamide functional group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenylpyridine Moiety: The phenylpyridine moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a phenylboronic acid and a halogenated pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxolane derivative with an amine, such as 5-phenylpyridin-2-amine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxolane derivatives with oxidized functional groups.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A compound with a similar dimethyl-substituted structure but with a pyrazole ring instead of an oxolane ring.
5-phenylpyridine: A compound with a phenylpyridine moiety but lacking the oxolane and carboxamide groups.
Uniqueness
3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide is unique due to its combination of an oxolane ring, a phenylpyridine moiety, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(5-phenylpyridin-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-10-13(2)22-17(12)18(21)20-16-9-8-15(11-19-16)14-6-4-3-5-7-14/h3-9,11-13,17H,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRLXUZCUIGCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)NC2=NC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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